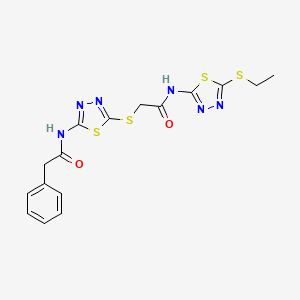

![molecular formula C17H16N2O5S2 B2644297 N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1421509-67-2](/img/structure/B2644297.png)

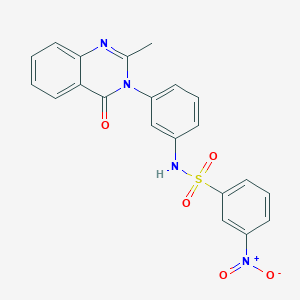

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of Furan-Sulfonamide is C₁₆H₁₄N₂O₆S₂ . Its three-dimensional structure determines its interactions with biological targets. Computational methods (such as DFT calculations) can provide insights into its geometry, bond angles, and electronic properties .

Applications De Recherche Scientifique

Vasodilator Action of Furoxans

Furoxans, related to the compound due to their structural characteristics and biological activities, have been studied for their vasodilator action. The study by Feelisch, Schönafinger, and Noack (1992) delves into how furoxans increase coronary flow through a mechanism mediated by nitric oxide (NO) generation upon reaction with sulfhydryl groups. This reaction classifies furoxans as prodrugs that elevate cyclic GMP levels, placing them in the nitrovasodilator category. The study provides insights into the broader applications of sulfonamide-containing heterocycles in cardiovascular research (Feelisch, Schönafinger, & Noack, 1992).

Inhibition of Carbonic Anhydrase and Antiglaucoma Activity

Sulfonamides, including furoxan and furazan derivatives, have been evaluated for their inhibitory effect on human carbonic anhydrase isoforms, showcasing potential as antiglaucoma agents. Chegaev et al. (2014) reported that certain sulfonamides displayed significant intraocular pressure-lowering effects in vivo, surpassing the efficiency of dorzolamide, a standard antiglaucoma drug. This study exemplifies the therapeutic potential of sulfonamide derivatives in ophthalmology (Chegaev et al., 2014).

Synthesis of Cyclic Sulfonamides

The synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions has been explored by Greig, Tozer, and Wright (2001). Their work contributes to the development of new methodologies in organic synthesis, particularly in constructing complex heterocyclic systems that include sulfonamide functionalities. This approach could be instrumental in the synthesis of compounds with specific biological activities (Greig, Tozer, & Wright, 2001).

Enzyme Inhibitory Potential and In Silico Study

Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties, assessing their effects against α-glucosidase and acetylcholinesterase. This study highlights the potential of such compounds in the development of treatments for conditions related to enzyme dysregulation, such as diabetes and neurodegenerative diseases. The in silico molecular docking results supported the in vitro data, indicating a promising route for drug discovery (Abbasi et al., 2019).

Orientations Futures

References

- Bielski, R., & Grynkiewicz, G. (2021). Furan platform chemicals beyond fuels and plasticsGreen Chemistry, 23, 7458-7487 .

- Hosny, N. M., Samir, G., & Abdel-Rhman, M. H. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations, and cytotoxicity profilingBMC Chemistry, 18, 22 .

- Synthesis of amides and esters containing furan rings under microwaveDe Gruyter .

: [Read more](https://pubs.rsc.org/en/content/articlehtml/202

Propriétés

IUPAC Name |

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S2/c1-11-16(25-17(19-11)14-3-2-6-22-14)10-18-26(20,21)12-4-5-13-15(9-12)24-8-7-23-13/h2-6,9,18H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEUVVRIWHBUHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

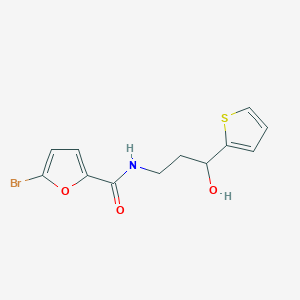

![N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2644218.png)

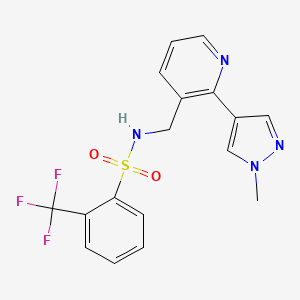

![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2644220.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2644223.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2644228.png)

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2644232.png)

![1-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol](/img/structure/B2644236.png)